molecular formula C17H26N2O3 B13151161 Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13151161
M. Wt: 306.4 g/mol
InChI Key: SMOIHRHTDLRGDJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides[][3].

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].

Comparison with Similar Compounds

Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-12(14(18)11-19)13-7-5-6-8-15(13)21-4/h5-8,12,14H,9-11,18H2,1-4H3

InChI Key

SMOIHRHTDLRGDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2OC

Origin of Product

United States

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